4-(4-oxo-1,2,3-benzotriazin-3-yl)-N-[4-(trifluoromethyl)phenyl]butanamide
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Description
The compound “4-(4-oxo-1,2,3-benzotriazin-3-yl)-N-[4-(trifluoromethyl)phenyl]butanamide” is a type of organic compound . It is related to 3,4-dihydro-4-oxo-1,2,3-benzotriazinyl esters of Fmoc-amino acids .
Synthesis Analysis
The synthesis of this compound involves the preparation and characterization of 3,4-dihydro-4-oxo-1,2,3-benzotriazinyl esters of Fmoc-amino acids . These esters are used in solid-phase peptide synthesis .Chemical Reactions Analysis
In the context of peptide synthesis, the compound is involved in acylation reactions . The progress of these reactions can be monitored by ionization of the liberated hydroxy component by the starting resin-bound amine .Scientific Research Applications
Antimicrobial Activity
Compounds related to benzotriazin-3-yl derivatives have been synthesized and evaluated for their antimicrobial properties. These compounds demonstrate significant activity against various bacteria and fungi, indicating their potential in developing new antimicrobial agents (Sarvaiya, Gulati, & Patel, 2019).
Fluorescence Chemosensing
Benzotriazin-3-yl derivatives have been utilized in designing fluorescence chemosensors for selective detection of metal ions, such as Ba2+. These chemosensors exhibit high selectivity and sensitivity, making them useful for environmental monitoring and biological imaging applications (Ravichandiran et al., 2019).
Tautomeric Transformations
Research on benzotriazin-3-yl derivatives includes studying their tautomeric transformations, which are influenced by substituents in the benzene ring. These studies contribute to our understanding of the chemical behavior of these compounds under various conditions (Lipilin et al., 2006).
Molecular Magnetism
Benzotriazin-3-yl derivatives have also been investigated for their magnetic properties, including the study of paramagnetic behavior and magneto-structural correlations. These studies open avenues for the development of new materials with potential applications in electronics and spintronics (Constantinides et al., 2016).
Organic Photovoltaics
In the field of organic photovoltaics, benzotriazin-3-yl derivatives have been explored as components of polymer donors. The incorporation of these derivatives in polymer backbones has shown to affect the physical, optical, and electrochemical properties of the materials, which in turn influences the performance of organic solar cells (Lee et al., 2020).
Properties
IUPAC Name |
4-(4-oxo-1,2,3-benzotriazin-3-yl)-N-[4-(trifluoromethyl)phenyl]butanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15F3N4O2/c19-18(20,21)12-7-9-13(10-8-12)22-16(26)6-3-11-25-17(27)14-4-1-2-5-15(14)23-24-25/h1-2,4-5,7-10H,3,6,11H2,(H,22,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BMLXJRLOYMXZBN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(N=N2)CCCC(=O)NC3=CC=C(C=C3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15F3N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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